

Pharmacokinetic Data from Human Studies

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Compound Focus: Pramiracetam

CAS No.: 68497-62-1

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The following data is derived from clinical trials involving healthy volunteers after single oral doses.

Table 1: Key Pharmacokinetic Parameters of Pramiracetam

Parameter	600 mg Dose (Solution) [1]	600 mg Dose (Tablet) [1]	400-1600 mg Dose Range (Summary) [2]
Cmax (peak plasma concentration)	6.80 ± 3.2 µg/mL	5.80 ± 3.3 µg/mL	2.71 to 8.98 µg/mL (dose-dependent)
Tmax (time to Cmax)	Not explicitly stated	Not explicitly stated	2 to 3 hours post-dose
AUC (Area Under the Curve)	57.6 ± 43.6 µg·h/mL	47.2 ± 33.9 µg·h/mL	Increased linearly with dose
Elimination Half-life (t½)	4.7 ± 2.4 hours	4.3 ± 2.2 hours	4.5 to 6.5 hours (harmonic mean)
Total Body Clearance (CL)	Not Reported	Not Reported	4.45 - 4.85 mL/min/kg
Apparent Volume of Distribution (Vd)	Not Reported	Not Reported	1.82 - 2.94 L/kg

Notes on Key Findings:

- **Formulation Impact:** The formulation (solution vs. tablet) does not profoundly affect the overall plasma profile, but the **absorption rate is faster** from a solution [1].
- **Dose Proportionality:** **C_{max} and AUC increase linearly** with dose, indicating predictable pharmacokinetics within the studied range [2].
- **Half-life Variability:** The elimination half-life shows significant **inter-subject variability (2-8 hours)**, though it is consistent within the same individual [1].

Methodologies of Key Experiments

The data in the tables above were generated using specific, validated experimental protocols.

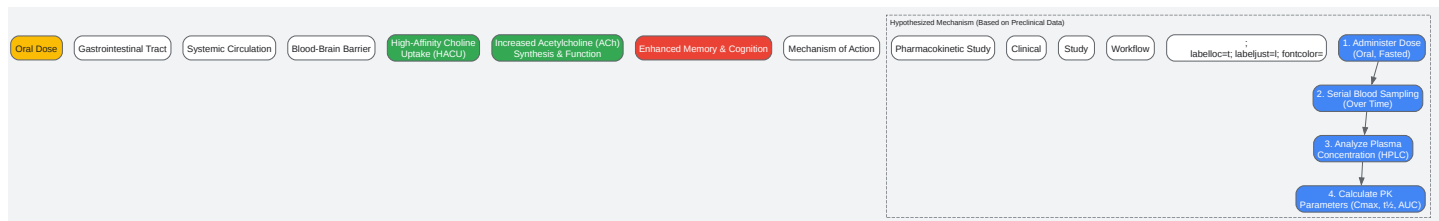
Table 2: Summary of Experimental Protocols from Clinical Studies

Aspect	J. Clin. Pharmacol., 1985 [2]	Int. J. Clin. Pharmacol. Res., 1992 [1]
Study Design	Double-blind, randomized, placebo-controlled; single ascending doses (400, 800, 1200, 1600 mg)	Open-label, two-way crossover; single 600 mg dose of two formulations
Subjects	Two groups of six healthy male volunteers each	Eleven fasting healthy volunteers
Dosing	Oral administration after an overnight fast	Oral administration of solution and tablet in fasting state
Analytical Method	Not Specified	HPLC (High-Performance Liquid Chromatography)
Key Measurements	Plasma concentrations for PK analysis; vital signs and clinical labs for tolerance	Plasma concentrations for PK analysis and comparison of formulations

Mechanisms and Experimental Workflows

Based on the available information, **Pramiracetam**'s primary mechanisms are related to its interaction with cholinergic systems and brain membrane function.

The diagram below illustrates the hypothesized primary mechanism of action and the standard workflow for a clinical pharmacokinetic study, as reflected in the search results.



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> This diagram outlines the hypothesized mechanism of **Pramiracetam**, focusing on increased choline uptake and acetylcholine function, alongside the standard clinical protocol used to determine its pharmacokinetic profile in human studies.

Summary of Key Insights and Data Gaps

The available data, primarily from the 1980s and 1990s, establishes a foundational pharmacokinetic profile for **Pramiracetam**. Key characteristics include **dose-linear absorption**, a **variable elimination half-life of approximately 2-8 hours**, and a **time to peak concentration of 2-3 hours** [1] [2]. The drug is noted to be

fat-soluble, which suggests administration with fats may influence its absorption, though this is not explicitly detailed in the clinical studies found [3] [4].

However, significant data gaps exist for a full whitepaper. Critical parameters such as **absolute bioavailability, extent of protein binding, detailed metabolic pathways, and route of elimination are not reported** in the available literature [5]. Furthermore, robust **pharmacodynamic data and population pharmacokinetic studies** in patient groups are lacking.

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